molecular formula C8H8BrNO B1337875 2-Amino-3-bromo-5-methylbenzaldehyde CAS No. 151446-28-5

2-Amino-3-bromo-5-methylbenzaldehyde

Cat. No.: B1337875
CAS No.: 151446-28-5
M. Wt: 214.06 g/mol
InChI Key: YGTPLJBXIOJOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-bromo-5-methylbenzaldehyde is an organic compound with the molecular formula C8H8BrNO. It is a derivative of benzaldehyde, featuring an amino group at the 2-position, a bromine atom at the 3-position, and a methyl group at the 5-position. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 2-amino-5-methylbenzaldehyde using bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Another method involves the acylation of benzaldehyde with bromoacetic acid under acidic conditions to form 2-bromo-benzaldehyde. This intermediate is then reacted with an amine under basic conditions to introduce the amino group, resulting in this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination and amination reactions. The use of iron powder and bromine in the bromination step can enhance the efficiency and yield of the process. The intermediate product, 2-amino-benzaldehyde, is then subjected to further bromination to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-bromo-5-methylbenzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-methylbenzaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-bromo-5-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a bromine atom allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

2-amino-3-bromo-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTPLJBXIOJOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The (2-amino-3-bromo-5-methylphenyl)methanol (7.80 g, 36.1 mmol) was dissolved in tetrahydrofuran (20 mL). Dichloromethane (50 mL) was added along with activated carbon (16.3 g). Manganese dioxide (9.4 g, 108 mmol) was added and the solution stirred at 40° C. for 16 h. The solution was cooled to room temperature and vacuum filtered through a celite. The solvent was removed at reduced pressure and the 2-amino-3-bromo-5-methylbenzaldehyde (6.10 g, 28.5 mmol) obtained by recrystallization from diethyl ether/hexanes (1:10, 100 mL) (78% yield): Melting point 99.6-101.2° C. 1H NMR (300 MHz, CDCL3) 9.77 (s, 1H), 7.46 (s, 1H), 7.26 (s, 1H), 6.48 (bs, 2H), 2.76 (s, 3H). HRMS m/z 213.9902; calcd for M+H 213.9962.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
catalyst
Reaction Step Three

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